molecular formula C10H20N2O3 B2463145 tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate CAS No. 1611481-21-0

tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate

Cat. No. B2463145
CAS RN: 1611481-21-0
M. Wt: 216.281
InChI Key: YCMJZHSDAYCYFW-SFYZADRCSA-N
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Description

“tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate” is a chemical compound with the CAS Number: 1611481-21-0. It has a molecular weight of 216.28 . The compound is used in the synthetic preparation of polycyclic TLR7/8 antagonists towards the treatment of immune disorders .


Synthesis Analysis

The synthesis of similar compounds involves the use of Boc anhydride (0.8mmol) and ethanol (3.5mL) in a dry reaction flask. The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution (0.6 mL) is slowly added. The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 .

For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate and its derivatives have been studied extensively for their unique crystal structures and molecular interactions. For instance, the research highlighted the isostructural family of compounds, where molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, indicating potential applications in materials science and molecular engineering (Baillargeon et al., 2017).

Synthetic Chemistry and Organic Synthesis

The compound has also been a focal point in synthetic chemistry. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives underwent reactions to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its role as a versatile intermediate in organic synthesis (Boev et al., 2015). Another study highlighted its importance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxy­ribonucleotides (Ober et al., 2004).

Photocatalysis and Chemical Transformations

Recent advancements have been made in photocatalysis using tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate derivatives. For example, a study reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, expanding its application in chemical synthesis and highlighting its role in assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Biosynthesis and Medicinal Chemistry

In the field of biosynthesis and medicinal chemistry, tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate derivatives have been employed as key intermediates. A study demonstrated the use of carbonyl reductase for the whole cell biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of prominent statins like atorvastatin and rosuvastatin (Liu et al., 2018).

properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJZHSDAYCYFW-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate

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